Synthesis of 6-Nonyl-1,3,5-triazine-2,4-diamine from Cyanoguanidine: A Technical Guide
Synthesis of 6-Nonyl-1,3,5-triazine-2,4-diamine from Cyanoguanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 6-Nonyl-1,3,5-triazine-2,4-diamine, a substituted guanamine, from the readily available starting material cyanoguanidine (also known as dicyandiamide). This document outlines the core chemical transformation, presents detailed experimental protocols, and includes quantitative data and visualizations to support research and development in this area.
Introduction
6-Nonyl-1,3,5-triazine-2,4-diamine belongs to the class of 1,3,5-triazine derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties. The synthesis of such compounds is a key step in the exploration of their potential applications. The primary route for the synthesis of 6-alkyl-substituted 2,4-diamino-1,3,5-triazines is the condensation reaction between cyanoguanidine and a corresponding nitrile. In the case of 6-Nonyl-1,3,5-triazine-2,4-diamine, the reacting nitrile is nonanenitrile.
Core Synthesis Pathway
The fundamental reaction for the synthesis of 6-Nonyl-1,3,5-triazine-2,4-diamine is the base-catalyzed cycloaddition of cyanoguanidine and nonanenitrile. The reaction proceeds through the nucleophilic attack of the amino group of cyanoguanidine on the carbon atom of the nitrile group, followed by intramolecular cyclization to form the stable 1,3,5-triazine ring.
Caption: Chemical synthesis pathway for 6-Nonyl-1,3,5-triazine-2,4-diamine.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Cyanoguanidine | C₂H₄N₄ | 84.08 | 461-58-5 |
| Nonanenitrile | C₉H₁₇N | 139.24 | 2243-27-8 |
| 6-Nonyl-1,3,5-triazine-2,4-diamine | C₁₂H₂₃N₅ | 237.35 | 5921-65-3 |
Experimental Protocols
Two primary methods for the synthesis of 6-alkyl-1,3,5-triazine-2,4-diamines are prevalent in the literature: conventional heating and microwave-assisted synthesis. Below are detailed protocols for both methods, adapted for the synthesis of the target compound.
Conventional Heating Method
This method involves heating the reactants in a suitable high-boiling solvent.
Materials:
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Cyanoguanidine
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Nonanenitrile
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Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
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1-Pentanol or Polyethylene glycol 400 (PEG 400)
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Ethanol
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Deionized water
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyanoguanidine (1.0 eq) and nonanenitrile (1.1 eq).
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Add 1-pentanol or PEG 400 as the solvent (approximately 2-3 mL per gram of cyanoguanidine).
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Add a catalytic amount of powdered potassium hydroxide (0.1 eq).
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Heat the reaction mixture to 140-150 °C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
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After completion, cool the reaction mixture to room temperature.
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If the product precipitates, filter the solid and wash it with cold ethanol.
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If the product remains in solution, add the mixture to an excess of cold water to precipitate the product.
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Collect the precipitate by filtration and wash thoroughly with deionized water and then with a small amount of cold ethanol.
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Dry the product under vacuum to obtain 6-Nonyl-1,3,5-triazine-2,4-diamine.
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The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
Microwave-Assisted Synthesis
This method offers a more rapid and often higher-yielding alternative to conventional heating.
Materials:
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Cyanoguanidine
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Nonanenitrile
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Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
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Dimethyl sulfoxide (DMSO)
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Ethanol
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Deionized water
Procedure:
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In a microwave-safe reaction vessel, combine cyanoguanidine (1.0 eq), nonanenitrile (1.1 eq), and a catalytic amount of powdered potassium hydroxide (0.1 eq).
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Add a minimal amount of a high-dielectric solvent such as DMSO to facilitate microwave heating (approximately 1 mL).
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Seal the vessel and place it in a microwave reactor.
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Irradiate the mixture at a temperature of 180-200 °C for 15-30 minutes.
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After the reaction is complete, cool the vessel to room temperature.
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Transfer the reaction mixture to a beaker and add cold water to precipitate the product.
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Collect the solid by filtration and wash with deionized water followed by cold ethanol.
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Dry the product under vacuum.
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Recrystallize from an appropriate solvent if further purification is required.
Caption: A generalized workflow for the synthesis of 6-Nonyl-1,3,5-triazine-2,4-diamine.
Characterization
The synthesized 6-Nonyl-1,3,5-triazine-2,4-diamine should be characterized to confirm its identity and purity. Standard analytical techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C=N bonds.
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Melting Point Analysis: To assess the purity of the compound.
Safety Considerations
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Cyanoguanidine and nonanenitrile should be handled in a well-ventilated fume hood.
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Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
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The reaction should be conducted with appropriate caution, especially when using a microwave reactor, due to the potential for pressure buildup.
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Consult the Safety Data Sheets (SDS) for all chemicals before use.
This guide provides a comprehensive framework for the synthesis of 6-Nonyl-1,3,5-triazine-2,4-diamine. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements.
